![molecular formula C16H15N3OS B2409597 3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile CAS No. 339278-41-0](/img/structure/B2409597.png)
3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile, also known as MPTP, is a compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has a sulfur-containing group attached to it. This compound has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Fluorescence Binding Studies
Research by Meng et al. (2012) explored novel p-hydroxycinnamic acid amides derived from pyrimidine, including compounds structurally related to the queried chemical. These compounds' interactions with bovine serum albumin were studied using fluorescence and UV–vis spectral studies, providing insights into binding dynamics and thermodynamic parameters (Meng et al., 2012).
Synthesis and Biological Activity
Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, noting their broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties, demonstrating the diverse potential of pyrimidine derivatives in therapeutic applications (Bassyouni & Fathalla, 2013).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin, indicating the significant potential of such derivatives in cancer treatment (Hafez & El-Gazzar, 2017).
Corrosion Inhibition
Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Their study revealed that these compounds effectively prevent corrosion by adsorbing on the metal surface. This application demonstrates the potential of such compounds in industrial settings, particularly in protecting metal infrastructure (Soltani et al., 2015).
Eco-Friendly Synthesis and Biological Activity
Abdallah et al. (2018) synthesized new pyridopyrimidinones derivatives, examining their inhibition behavior for corrosion of carbon steel in acidic solutions. Their research not only contributes to understanding the eco-friendly synthesis of these derivatives but also explores their potential use in industrial corrosion prevention (Abdallah, Shalabi, & Bayoumy, 2018).
Photoelectric Conversion Properties
Wang et al. (2000) researched hemicyanine derivatives, including those structurally related to the queried compound, for their photoelectric conversion properties in nanocrystalline TiO2 electrodes. This study highlights the potential use of such compounds in solar energy conversion, an area of growing importance in renewable energy technologies (Wang et al., 2000).
Propiedades
IUPAC Name |
3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-15-7-4-13(5-8-15)3-6-14-9-11-18-16(19-14)21-12-2-10-17/h3-9,11H,2,12H2,1H3/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLPLFHSSUABS-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

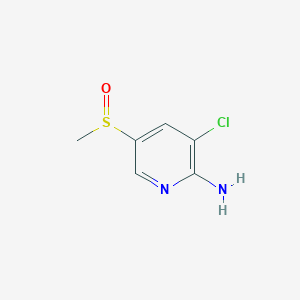
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)
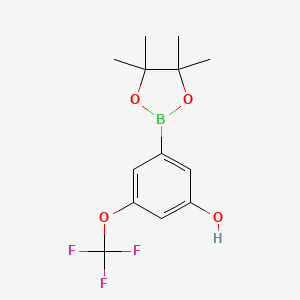
![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)
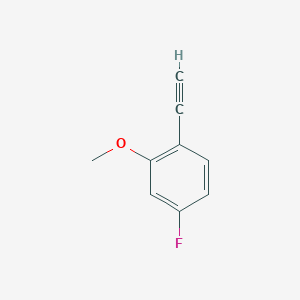
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)
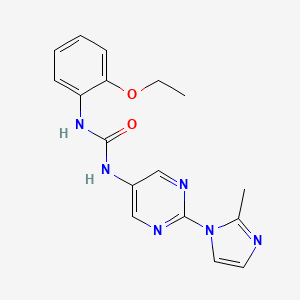
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)


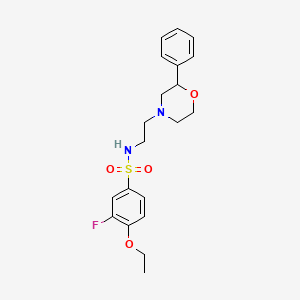
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)